molecular formula C13H13NS B012090 Pyridine, 3-((benzylthio)methyl)- CAS No. 102207-55-6

Pyridine, 3-((benzylthio)methyl)-

Cat. No.: B012090
CAS No.: 102207-55-6
M. Wt: 215.32 g/mol
InChI Key: GOSLSLYNKCYNDL-UHFFFAOYSA-N
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Description

Pyridine, 3-((benzylthio)methyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridine derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a pyridine ring substituted at the 3-position with a benzylthio methyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((benzylthio)methyl)- typically involves the reaction of 3-chloromethylpyridine with benzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl mercaptan displaces the chlorine atom on the pyridine ring to form the desired product .

Industrial Production Methods: Industrial production of Pyridine, 3-((benzylthio)methyl)- can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzyl mercaptan, sodium hydroxide

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of Pyridine, 3-((benzylthio)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The benzylthio methyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Pyridine, 3-methyl-
  • Pyridine, 3-ethyl-
  • Pyridine, 3-(methylthio)-

Comparison: Pyridine, 3-((benzylthio)methyl)- is unique due to the presence of the benzylthio methyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. For instance, the benzylthio group enhances the compound’s ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(benzylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLSLYNKCYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144782
Record name Pyridine, 3-((benzylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-55-6
Record name Pyridine, 3-((benzylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-((benzylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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